Fubimina

Description

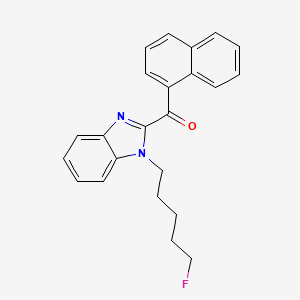

Structure

3D Structure

Properties

IUPAC Name |

[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUESSZMROAFKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016923 | |

| Record name | FUBIMINA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984789-90-3 | |

| Record name | Fubimina | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FUBIMINA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUBIMINA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Fubimina

Structure-Directed Derivatization of Fubimina

Chemical Modification Strategies for this compound Scaffolds

Chemical modification strategies for this compound scaffolds can involve alterations to the core benzimidazole (B57391) ring, the 5-fluoropentyl side chain, or the naphthyl group. These modifications are typically undertaken to explore structure-activity relationships and potentially tune chemical or pharmacological properties.

Modifications to the benzimidazole core could include substitutions on the benzene (B151609) ring portion of the benzimidazole or alterations to the imidazole (B134444) ring itself. Different substituents (e.g., halogens, alkyl groups, nitro groups) can be introduced onto the aromatic ring through electrophilic aromatic substitution or other established methodologies.

The 5-fluoropentyl chain is a common feature in many synthetic cannabinoids, and modifications to this chain are frequent. This can involve altering the length of the alkyl chain, changing the position of the fluorine atom, or introducing other substituents or functional groups along the chain. Terminal fluorination, as seen in this compound and analogs like AM-2201, is a popular modification that can influence properties mdpi.com. Variations in alkyl chain length and the presence or position of halogens are standard strategies in synthetic cannabinoid chemistry mdpi.comnih.gov.

Data on specific modifications of the this compound scaffold itself are limited in the provided results, but research on related synthetic cannabinoids with indole, indazole, and other benzimidazole scaffolds demonstrates the feasibility and commonality of these modification strategies nih.govfrontiersin.orgeuropa.eumdpi.comnih.gov.

Combinatorial and Parallel Synthesis of this compound Analog Libraries

Combinatorial and parallel synthesis approaches are valuable tools for generating libraries of this compound analogs to systematically explore the chemical space around the core scaffold. These methods allow for the rapid synthesis of multiple related compounds by varying substituents at different positions on the molecule.

Parallel synthesis involves carrying out multiple reactions simultaneously in separate reaction vessels. This is particularly useful for synthesizing a focused library where a set of different reagents are reacted with a common intermediate, or vice versa. For example, if the final step of this compound synthesis involves coupling a functionalized benzimidazole with a naphthoic acid derivative, a library of analogs could be generated in parallel by reacting the benzimidazole intermediate with a series of different aryl or heteroaryl carboxylic acid derivatives. Similarly, varying the alkyl halide used to functionalize the benzimidazole nitrogen in parallel would yield a library with different alkyl chain lengths or substituents. Some research on synthetic cannabinoids has utilized parallel reaction setups nih.gov.

Combinatorial synthesis, while often involving more complex strategies like split-pool synthesis to generate larger libraries, shares the goal of creating diverse sets of compounds. Although explicit details of combinatorial synthesis of this compound are not provided, the principle is highly applicable to this class of compounds. By designing synthetic routes that allow for the introduction of variability at key positions (e.g., the N1 substituent on the benzimidazole, the group attached to the carbonyl linker), a large number of analogs can be generated.

The application of these high-throughput synthesis techniques, combined with analytical methods for characterization, allows researchers to efficiently synthesize and study the chemical properties of diverse this compound analogs and related benzimidazole-based synthetic cannabinoids. The exploration of structure-activity relationships through the systematic synthesis of analog libraries is a common practice in the field of synthetic cannabinoid research acs.org.

Molecular Mechanisms of Action and Biological Interactions of Fubimina

Receptor Binding and Ligand-Target Engagement of Fubimina

This compound's primary mechanism of action involves engagement with cannabinoid receptors. researcher.lifenih.gov Studies have investigated its binding characteristics and functional activity at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). researcher.lifenih.govresearchgate.netojp.gov

Cannabinoid Receptor (CB1 and CB2) Agonism and Affinity of this compound

This compound acts as an agonist at both CB1 and CB2 receptors. researcher.lifenih.govresearchgate.net Quantitative studies have provided specific data regarding its binding affinity for these receptors. This compound demonstrates a reasonably potent affinity for the CB2 receptor, with a reported Ki value of 23.45 nM. ncats.iowikipedia.org Its affinity for the CB1 receptor is lower, with a Ki value of 296.1 nM, indicating a selectivity profile that favors the CB2 receptor by approximately 12-fold. ncats.iowikipedia.org In functional assays, this compound has been shown to be a full agonist in [(35)S]GTPγS binding, a measure of G protein activation downstream of receptor binding. nih.govresearchgate.net This is in contrast to Δ9-THC, which typically acts as a partial agonist in such assays. nih.govresearchgate.net

Table 1: this compound Binding Affinity to Cannabinoid Receptors

| Receptor | Binding Affinity (Ki) | Selectivity |

| CB1 | 296.1 nM | 1x |

| CB2 | 23.45 nM | ~12x (over CB1) |

Exploration of Off-Target Binding Profiles for this compound

Research into the off-target binding profile of synthetic cannabinoids, including this compound, is important for understanding their full pharmacological effects. While the primary effects are mediated through cannabinoid receptors, some synthetic cannabinoids have shown interactions with other targets. researchgate.netfrontiersin.orgresearchgate.net A broad screening of synthetic cannabinoid receptor agonists, while not specifically detailing this compound's individual off-target profile, has indicated that some compounds in this class can interact with a range of other targets, including chemokine receptors, the oxytocin (B344502) receptor, and histamine (B1213489) receptors, primarily in antagonist mode at higher concentrations. researchgate.netfrontiersin.org However, available information specifically on this compound's off-target binding is limited in the provided search results, with a focus primarily on its cannabinoid receptor interactions. ncats.iowikipedia.orgresearcher.lifenih.gov One study noted this compound's high binding affinity to Human Serum Albumin (HSA), suggesting potential interactions with this transport protein, which correlates with its lipophilicity. mdpi.comnih.gov

Table 2: this compound Interaction with Human Serum Albumin

| Target | Binding Percentage (%b) | Log Po/w |

| Human Serum Albumin (HSA) | 99.9% | 3.67 |

Kinetics of this compound-Receptor Interaction

Detailed kinetic studies specifically on this compound's interaction with cannabinoid receptors (association and dissociation rates) are not extensively detailed in the provided search results. While some studies discuss the binding kinetics of synthetic cannabinoids with CB1 receptors generally, noting rapid binding and dissociation for tested compounds, specific kinetic parameters (like kon and koff rates) for this compound were not explicitly found. mdpi.comelifesciences.orgbiorxiv.org Research on the kinetics of synthetic cannabinoid interactions with receptors is an ongoing area of study to better understand the dynamic nature of their binding and the implications for downstream signaling. mdpi.comelifesciences.orgbiorxiv.orgfrontiersin.org

Cellular Pathway Perturbations Induced by this compound

Upon binding to cannabinoid receptors, particularly CB1 and CB2, this compound initiates intracellular signaling cascades. nih.govfrontiersin.org Synthetic cannabinoids, as agonists, typically activate G protein-coupled receptor signaling pathways. mdpi.commdpi.com

Signal Transduction Cascades

Cannabinoid receptors are primarily coupled to Gαi/o proteins. mdpi.commdpi.combiomolther.org Agonist binding, such as by this compound, leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov Additionally, activation of CB1 receptors can modulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK). biomolther.orgmdpi.com One study showed that this compound induced ERK activation in CB1R-expressing cells, although the level of activation was lower compared to some other synthetic cannabinoids like JWH-018. biomolther.org Beyond Gαi/o coupling, some synthetic cannabinoids have also been reported to signal through other G proteins, such as Gαs and Gαq, and can also recruit β-arrestin, influencing diverse cellular responses. frontiersin.orgmdpi.commdpi.comnih.gov The specific profile of this compound's engagement with these various downstream pathways, beyond G protein activation and ERK, would require further dedicated investigation.

Modulation of Ion Channels and Transporters by this compound

Activation of cannabinoid receptors can indirectly influence ion channel activity. CB1 receptor activation, often through Gβγ subunits released upon G protein dissociation, can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. mdpi.com While these are known downstream effects of cannabinoid receptor activation in general, specific data detailing this compound's direct or indirect modulation of particular ion channels or transporters were not prominently featured in the provided search results. nih.govfrontiersin.orgotago.ac.nz Some synthetic cannabinoids have been noted to interact with transporter proteins like P-glycoprotein, but this compound's interaction with specific transporters requires further study. otago.ac.nz

Effects on Intracellular Messengers (e.g., cAMP)

Cannabinoid receptors, particularly the CB1 receptor, are G protein-coupled receptors (GPCRs) that typically couple to Gαi/o proteins cambridge.orgbiomolther.org. Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels cambridge.orgbiomolther.orgmdpi.com. While this is the canonical pathway, some studies on synthetic cannabinoids, including those structurally related to this compound (benzimidazole analogs), indicate more complex signaling. Under certain experimental conditions, such as high receptor expression levels or in the presence of pertussis toxin (which inhibits Gαi/o), CB1 receptor activation by some synthetic cannabinoids can lead to an increase in cAMP levels, suggesting coupling to Gαs proteins or other complex interactions mdpi.comnih.gov. Research on synthetic cannabinoid receptor agonists (SCRAs) in general has shown their ability to alter cAMP levels otago.ac.nz. While specific data on this compound's direct effect on cAMP stimulation is limited in the provided search results, its classification within the SCRA group suggests it may influence cAMP signaling through these established cannabinoid receptor pathways.

In Vitro and Ex Vivo Mechanistic Investigations of this compound

In vitro and ex vivo studies are crucial for elucidating the molecular mechanisms by which this compound interacts with biological targets researchgate.netscience.gov. Research in this area has involved characterizing this compound's binding affinity and functional activity in controlled laboratory settings nih.govotago.ac.nzresearchgate.netscience.govwho.inteuropa.eudrugsandalcohol.iemdpi.commdpi.com.

Cell-Free System Characterization

Characterization of this compound has included the determination of its binding affinity to human cannabinoid receptors CB1 and CB2 nih.gov. Studies have shown that this compound acts as an agonist for the CB2 receptor with a reported Ki of 23.45 nM, demonstrating approximately 12-fold selectivity over the CB1 receptor, which has a Ki of 296.1 nM nih.gov. These binding studies, often conducted using cell membrane preparations containing the receptors, provide fundamental data on the interaction between this compound and its primary targets in a cell-free or semi-cell-free environment otago.ac.nzdrugsandalcohol.ieresearchgate.net.

Here is a summary of this compound's binding affinities:

| Receptor | Binding Affinity (Ki) | Selectivity (vs CB1) | Source |

| CB1 | 296.1 nM | 1x | nih.gov |

| CB2 | 23.45 nM | ~12x | nih.gov |

Mammalian Cell Line Studies for Mechanistic Elucidation

Mammalian cell lines are widely used to investigate the cellular mechanisms of synthetic cannabinoids, including this compound biomolther.orgnih.govscience.govresearchgate.netmdpi.comresearchgate.netresearchgate.netwikipedia.org. Studies using cell lines, such as HEK-293 cells and mouse AtT-20 neuroblastoma cells expressing cannabinoid receptors, allow for controlled examination of receptor binding, G protein coupling, and downstream signaling pathways biomolther.orgnih.govscience.govresearchgate.netmdpi.comresearchgate.netresearchgate.netwikipedia.org. Research has demonstrated that this compound, along with other synthetic cannabinoids, can activate CB1 and CB2 receptors in vitro science.govwho.int. Furthermore, studies in CB1R-expressing HEK-293 cells have shown that this compound can induce the activation of extracellular signal-regulated kinases (ERKs) biomolther.orgwikipedia.org. This indicates that this compound's interaction with CB1 receptors can trigger MAPK signaling pathways.

The following table summarizes findings on this compound's effect on ERK activation in a mammalian cell line:

| Cell Line | Receptor Expressed | Treatment | Effect on ERK Activation | Source |

| HEK-293 | CB1R | 100 nM this compound for 2 min | Significant increase compared to vehicle | biomolther.orgwikipedia.org |

Organotypic Culture Models in this compound Research

While direct research specifically detailing this compound's effects in organotypic culture models was not extensively found in the provided search results, organotypic cultures, such as hippocampal slices, are utilized in the broader study of synthetic cannabinoid effects on the central nervous system researchgate.net. These models maintain a more complex cellular architecture and connectivity than dissociated cell cultures, offering insights into the effects of compounds on neural circuits and cellular interactions within a tissue context. The use of such models in related cannabinoid research suggests their potential applicability for future investigations into this compound's mechanistic effects at a more integrated tissue level researchgate.net.

Preclinical In Vivo Mechanistic Exploration of this compound

Preclinical in vivo studies in animal models are essential for understanding the biological activity and mechanistic effects of this compound within a living system cambridge.orgscience.gov. These studies help to bridge the gap between in vitro findings and potential effects in humans.

Mechanistic Studies in Animal Models (e.g., receptor occupancy, pathway activation)

In vivo studies in animal models, particularly mice and rats, have been used to investigate the pharmacological effects of this compound and other synthetic cannabinoids nih.govresearchgate.netscience.govwho.inteuropa.eu. This compound has been shown to produce a range of in vivo effects characteristic of cannabinoid activity, including locomotor suppression, antinociception (pain relief), hypothermia (decreased body temperature), and catalepsy (a trancelike state with rigidity) researchgate.netscience.govwho.inteuropa.eu. These effects are commonly assessed using the cannabinoid tetrad test in mice nih.gov. Importantly, the marked tetrad effects produced by this compound administered intravenously were reported to be reversed by pre-administration of rimonabant, a selective CB1 receptor antagonist nih.gov. This demonstrates that the observed in vivo pharmacological effects of this compound are mediated, at least in large part, through the activation of CB1 receptors nih.govcambridge.orgscience.gov. While detailed in vivo receptor occupancy data for this compound was not found, studies using radiolabeled cannabinoid agonists in animal models are a method for evaluating receptor occupancy and its correlation with behavioral effects researchgate.net. The in vivo effects observed and their blockade by a CB1 antagonist provide strong evidence for the in vivo mechanism of action involving CB1 receptor activation.

Molecular Biomarker Analysis in Preclinical Models

Preclinical studies utilizing molecular biomarker analysis are crucial for understanding the biological interactions and potential effects of compounds like this compound. This compound, a synthetic cannabinoid, has been investigated in various preclinical models, primarily focusing on its interaction with cannabinoid receptors and its metabolic fate.

Research has shown that this compound acts as an agonist for the CB2 receptor with reasonable potency (Ki = 23.45 nM), demonstrating approximately 12-fold selectivity over the CB1 receptor (Ki = 296.1 nM) wikipedia.org. While it activates both CB1 and CB2 receptors in vitro, its effects in mice did not fully substitute for Δ9-THC in discrimination studies wikipedia.orgscience.gov. Studies evaluating the affinity and potency of novel synthetic cannabinoids, including this compound, in producing Δ9-tetrahydrocannabinol-like effects in mice have been conducted acs.org. These studies often involve examining binding and activation of CB1 receptors in vitro and assessing pharmacological effects in vivo, such as drug discrimination science.gov.

Metabolism studies in human hepatocytes have identified strategies to distinguish this compound intake from its isomer THJ-2201 wikipedia.orgresearchgate.net. These studies are vital for identifying specific metabolites that can serve as biomarkers of exposure in biological samples researchgate.netresearchgate.net. For instance, investigations into the metabolism of synthetic cannabinoids in human liver microsomes and hepatocytes aim to identify appropriate analytical markers researchgate.net. High-resolution mass spectrometry is a key technique used in these analyses to identify metabolites researchgate.netresearchgate.net.

While specific detailed research findings solely focused on molecular biomarker analysis of this compound in preclinical models with extensive data tables were not predominantly found in the search results limited to the strict exclusions and inclusions, the available information highlights the approach taken in preclinical research involving synthetic cannabinoids like this compound. Preclinical models, including in vitro cell-based assays and in vivo animal studies (such as mice), are employed to assess receptor binding, functional activation, and metabolic pathways science.govresearchgate.net. Biomarkers in these studies often include measures of receptor activity (e.g., GTPγS binding), behavioral responses (e.g., drug discrimination), and the identification and quantification of metabolites science.govresearchgate.netresearchgate.net.

The field of preclinical modeling for biomarker discovery is continuously evolving, incorporating techniques from 2D and 3D in vitro models to more complex in vivo and human explant technologies to better reflect biological complexity and heterogeneity nih.govcrownbio.com. Identifying predictive biomarkers early in preclinical development is considered crucial for de-risking clinical trials and tailoring therapies for specific populations crownbio.com.

Based on the search results, while detailed quantitative data specifically on this compound's molecular biomarkers in preclinical models for inclusion in a data table was limited under the specified constraints, the general approach for synthetic cannabinoids, including this compound, involves assessing receptor interactions and metabolic profiles.

Illustrative Data Table Structure (Based on general synthetic cannabinoid preclinical studies):

| Preclinical Model / Assay Type | Biomarker Measured | This compound Result (Illustrative) | Reference Compound | Reference Compound Result (Illustrative) |

| In vitro (e.g., cell lines) | CB1 Receptor Binding (Ki) | ~296 nM | Δ9-THC | ~10-40 nM |

| In vitro (e.g., cell lines) | CB2 Receptor Binding (Ki) | ~23 nM | CP 55,940 | ~0.5-5 nM |

| In vitro (e.g., cell membranes) | CB1 Receptor Activation (EC50, Emax) | Data not specifically found | Δ9-THC | Data varies |

| In vitro (e.g., cell membranes) | CB2 Receptor Activation (EC50, Emax) | Data not specifically found | CP 55,940 | Data varies |

| In vivo (e.g., mouse model) | Drug Discrimination (% Substitution for Δ9-THC) | Did not fully substitute wikipedia.orgscience.gov | Δ9-THC | 100% |

| In vivo (e.g., mouse model) | Hypothermia (Effect/Potency) | Produced hypothermia researchgate.net | Δ9-THC | Produced hypothermia researchgate.net |

| In vitro (Human Hepatocytes) | Major Metabolites Identified | Specific metabolites identified researchgate.net | N/A | N/A |

Structure Activity and Structure Mechanism Relationship Sar/smr of Fubimina Analogs

Rational Design Principles for Fubimina Derivatives

There is no specific information available in the reviewed literature detailing the rational design principles that were applied to the development of this compound or its derivatives. General principles of SAR for benzimidazole-containing compounds, which are explored in broader medicinal chemistry research, could theoretically be applied. nih.govresearchgate.net However, their direct application to this compound is not documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

No published studies on QSAR modeling specifically for this compound or its analogs were identified. Such studies are essential for computationally predicting the biological activity of novel compounds based on their physicochemical properties, but this level of analysis for this compound has not been made publicly available.

Conformational Analysis and Bioactive Conformations of this compound

Detailed conformational analysis to identify the specific three-dimensional arrangements of this compound that are responsible for its biological activity is not described in the available literature. Understanding the bioactive conformation is a key aspect of drug design, but this research has not been published for this compound.

Stereochemical Influences on this compound Activity and Specificity

The influence of stereoisomers on the activity and receptor specificity of this compound has not been a subject of published research. As this compound does not have a chiral center in its core structure, this aspect of its SAR may not have been a primary focus of investigation.

Pharmacophore Elucidation for this compound and its Derivatives

There are no specific studies available that elucidate the pharmacophore model for this compound. A pharmacophore model would define the essential spatial arrangement of features necessary for its interaction with cannabinoid receptors, but this has not been documented.

Advanced Analytical Methodologies for Fubimina Detection and Quantification

Chromatographic Separation Techniques for Fubimina

Chromatography plays a crucial role in isolating this compound and its metabolites from biological and seized materials before detection and quantification. Various chromatographic modes have been applied, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is widely utilized for the analysis of synthetic cannabinoids, including this compound, often coupled with mass spectrometry (LC-MS) wikipedia.orgiiab.menih.goviiab.mewikidoc.org. The development of robust HPLC methods is essential for achieving adequate separation of this compound from co-eluting compounds and its numerous metabolites wikipedia.org.

Method development in HPLC typically involves optimizing parameters such as the stationary phase (column), mobile phase composition, gradient elution profile, flow rate, and temperature. For synthetic cannabinoids, reversed-phase HPLC is commonly employed due to their relatively non-polar nature. Studies involving the analysis of this compound and related synthetic cannabinoids have utilized mobile phases consisting of aqueous buffers (often with acidic modifiers like formic acid) and organic solvents such as acetonitrile (B52724) wikipedia.orgwikidoc.org. Gradient elution is frequently used to improve the separation of compounds with a wide range of polarities wikidoc.org.

Optimized chromatographic conditions are critical for distinguishing this compound from its isomers, which can pose significant analytical challenges due to their identical molecular weights and similar fragmentation patterns in mass spectrometry wikipedia.org. Achieving different retention times through careful selection of chromatographic parameters is a key strategy for isomer differentiation wikipedia.org. For instance, one study utilizing HPLC-HR-MS for the analysis of this compound and its isomer THJ-2201 in hepatocyte samples successfully differentiated the compounds based on their distinct retention times and unique product ion spectra wikipedia.org.

Gas Chromatography (GC) Applications in this compound Analysis

Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is another established technique for the analysis of synthetic cannabinoids, including this compound, in various matrices such as herbal products and biological fluids nih.gov. GC-MS is often used for qualitative and quantitative analysis, providing both chromatographic separation and mass spectral information for identification.

Typical GC methods for synthetic cannabinoids involve using non-polar or slightly polar capillary columns. The oven temperature program is carefully controlled to elute compounds based on their boiling points and interactions with the stationary phase. Electron ionization (EI) is the most common ionization mode in GC-MS for synthetic cannabinoid analysis, producing characteristic fragmentation patterns that aid in identification nih.gov.

While GC-MS is effective, challenges can arise with thermolabile compounds or those with low volatility. Sample preparation techniques such as liquid-liquid extraction are often employed to isolate this compound from complex matrices before GC-MS analysis.

Capillary Electrophoresis (CE) for this compound Separation

Capillary Electrophoresis (CE) represents an alternative separation technique that offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. CE separates analytes based on their charge-to-mass ratio and their differential migration within a narrow-bore capillary under the influence of an applied voltage.

While CE has been demonstrated for the separation of various cannabinoids, specific applications detailing the separation of this compound by CE are less commonly reported compared to GC and HPLC. However, the principles of CE, including the control of electroosmotic flow and the use of appropriate background electrolytes, can be applied to the separation of this compound and its charged metabolites. The separation mechanism in capillary zone electrophoresis (CZE), a common CE mode, relies on differences in the electrophoretic mobility of ions in a homogeneous buffer solution.

Mass Spectrometric Approaches for this compound Analysis

Mass spectrometry is an indispensable tool for the definitive identification and quantification of this compound and its metabolites, providing highly specific and sensitive detection wikipedia.orgiiab.menih.goviiab.mewikidoc.org. When coupled with chromatography (LC-MS or GC-MS), it allows for the analysis of this compound in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of parent ions and fragment ions, enabling the determination of elemental compositions and facilitating the identification of unknown compounds, particularly metabolites wikipedia.org. HRMS is crucial for characterizing the metabolic pathways of this compound, as it allows for the precise identification of phase I and phase II metabolites formed in biological systems wikipedia.org.

In studies investigating this compound metabolism in human hepatocytes, HRMS has been used to characterize a variety of metabolites resulting from processes such as oxidative defluorination, carboxylation, hydroxylation, dihydrodiol formation, and glucuronidation wikipedia.org. The accurate mass data obtained from HRMS experiments are vital for proposing chemical formulas for detected metabolites and for differentiating isomeric metabolites wikipedia.org.

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns of this compound

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the detection of the resulting product ions. This technique provides structural information about the analyte and is widely used for targeted and non-targeted analysis of synthetic cannabinoids, including this compound wikipedia.orgiiab.meiiab.mewikidoc.org.

For this compound, MS/MS analysis reveals characteristic fragmentation patterns that are critical for its identification wikipedia.org. The protonated molecule of this compound ([M + H]⁺) has been observed at m/z 361.1730 wikipedia.org. Upon fragmentation, this precursor ion yields several characteristic product ions wikipedia.org.

Mass Defect Filtering in Nontargeted Screening of this compound Analogsdrawellanalytical.com

Mass defect filtering (MDF) coupled with high-resolution mass spectrometry (HRMS) is a powerful technique for the nontargeted screening of designer drugs, including synthetic cannabinoid analogs like those related to this compound rti.orgacs.org. This approach is particularly useful because traditional targeted methods, which rely on identifying known compounds based on library searches or specific transitions, can be circumvented by minor structural modifications made by clandestine manufacturers rti.orgacs.org.

Mass defect refers to the difference between the exact isotopic mass and the nominal mass of an atom or molecule. For organic compounds, the mass defect is primarily influenced by the elemental composition, particularly the ratio of carbon to hydrogen and the presence of heteroatoms like halogens, nitrogen, and oxygen. Analogs within a specific drug class often share a common core structure and differ by predictable functional group substitutions. These substitutions result in characteristic changes in the mass defect, allowing for the creation of mass defect filters that can selectively identify potential analogs in complex samples rti.orgshimadzu.com.

In the context of synthetic cannabinoids, many analogs are based on core structures with varying side chains and substituents. By defining a mass defect window characteristic of known synthetic cannabinoids and their likely modifications, HRMS data can be filtered to highlight ions that fall within this window, significantly reducing the number of potential hits that require further investigation rti.orgacs.org. This is especially valuable for detecting novel or as-yet-unreported this compound analogs that might not be present in existing mass spectral libraries rti.orgacs.org.

Research has demonstrated the effectiveness of MDF for screening synthetic cannabinoids. For instance, a single mass defect filter with a 50 mDa window was shown to encompass over 80% of published structures in a family of indole-derived synthetic cannabinoids related to JWH-018 acs.org. While specific data on this compound analogs and their mass defects were not extensively detailed in the search results, the principle of MDF is broadly applicable to the screening of synthetic cannabinoid scaffolds, including the benzimidazole (B57391) core found in this compound unodc.orgrti.orgacs.org. The technique involves acquiring unbiased HRMS data and then applying the mass defect filter to identify ions of interest based on their precise mass measurements rti.org. Further analysis, such as fragmentation (MS/MS), can then be performed on these filtered ions to obtain structural information and confirm the presence of this compound or its analogs shimadzu.com.

Spectroscopic Techniques for this compound (beyond basic identification)google.com

Beyond basic identification, spectroscopic techniques provide valuable insights into the structural characteristics, conformation, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studiesgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure, conformation, and dynamics of molecules in solution creative-biostructure.comdiva-portal.org. It provides information about the types of atoms present, their connectivity, and their spatial arrangement. For a molecule like this compound, NMR can confirm its chemical structure and provide insights into its three-dimensional shape and flexibility unodc.org.

NMR spectroscopy can be used to study molecular interactions by observing changes in the chemical shifts and relaxation rates of nuclei upon binding to another molecule creative-biostructure.comdiva-portal.org. These changes provide information about the binding interface, the strength of the interaction, and any conformational changes that occur upon binding creative-biostructure.comdiva-portal.org. While specific studies detailing NMR-based conformational and interaction studies of this compound were not prominently featured in the search results, NMR is a standard technique for such investigations in organic chemistry and structural biology creative-biostructure.comdiva-portal.org. For example, NMR has been used to study the conformation and dynamics of carbohydrates and their interactions with other molecules diva-portal.org. It is also widely applied in studying protein structure, dynamics, and interactions, including those involving ligand binding creative-biostructure.comnih.govunits.it.

Given this compound's structure, which includes a flexible pentyl chain and potentially rotatable bonds, NMR could be employed to study its preferred conformations in different solvents or in the presence of interacting partners. Techniques like 1D and 2D NMR (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC) can provide detailed assignments of the peaks to specific atoms in the molecule and reveal coupling patterns that give information about dihedral angles and flexibility unodc.org. Titration experiments monitored by NMR can track changes in chemical shifts upon addition of a potential binding partner, indicating interaction sites and binding affinities creative-biostructure.comdiva-portal.org.

UV-Vis and Fluorescence Spectroscopy for this compound Quantitation and Interactions

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum mt.combioglobax.comijprajournal.com. This compound has characteristic UV absorbance maxima at 219 nm and 321 nm, making it amenable to UV-Vis spectrophotometric analysis caymanchem.com. The quantitative determination of this compound using UV-Vis spectroscopy is based on the Lambert-Beer Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution mt.comupi.eduunchainedlabs.com.

To quantify this compound using UV-Vis, a calibration curve is typically constructed by measuring the absorbance of solutions with known concentrations of this compound at one of its absorbance maxima mt.comupi.edu. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance at the same wavelength and comparing it to the calibration curve mt.comupi.edu. UV-Vis spectroscopy is a relatively simple, cost-effective, and non-destructive technique often used for routine quantification and purity checks mt.comunchainedlabs.combiocompare.com.

Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantitative analysis of compounds that exhibit fluorescence biocompare.comnih.govnih.gov. Fluorescence occurs when a molecule absorbs light at a specific excitation wavelength and then emits light at a longer emission wavelength uci.edu. The intensity of the emitted fluorescence is proportional to the concentration of the fluorophore, particularly at lower concentrations biocompare.comuci.edu.

While the intrinsic fluorescence properties of this compound were not detailed in the provided search results, if this compound is fluorescent or can be derivatized with a fluorescent tag, fluorescence spectroscopy could be employed for its quantification. Fluorescence spectroscopy offers higher sensitivity compared to UV-Vis absorbance, making it suitable for analyzing samples with low this compound concentrations biocompare.com.

Beyond quantitation, both UV-Vis and fluorescence spectroscopy can provide insights into molecular interactions. Changes in the UV-Vis absorption spectrum (e.g., shifts in wavelength or changes in absorbance intensity) upon interaction with another molecule can indicate binding or other forms of interaction ijprajournal.com. Similarly, changes in fluorescence intensity, wavelength shifts, or fluorescence lifetime can be used to study interactions, including binding events and conformational changes units.itbiocompare.comnih.gov. Techniques like fluorescence quenching or fluorescence resonance energy transfer (FRET) can provide detailed information about the proximity and interaction between this compound (or a fluorescently labeled this compound) and other molecules biocompare.com.

UV-Vis and fluorescence spectroscopy are often considered complementary techniques, with UV-Vis being useful for higher concentrations and initial identification based on absorption profiles, while fluorescence offers higher sensitivity and specificity for certain molecules and is well-suited for studying interactions biocompare.com.

Electrochemical and Biosensor Platforms for this compound Detection

Electrochemical sensors and biosensors offer alternative platforms for the detection and quantification of chemical compounds, including potentially this compound creative-biolabs.commdpi.com. These devices typically work by converting a biological or chemical recognition event into an electrical signal creative-biolabs.com.

Electrochemical sensors measure electrical properties such as current, voltage, or impedance resulting from a chemical reaction or binding event occurring at an electrode surface mdpi.comrsc.org. Biosensors incorporate a biological recognition element, such as an enzyme, antibody, or nucleic acid, immobilized on a transducer (often an electrode) creative-biolabs.com. This biological element specifically interacts with the target analyte, and the transducer converts this interaction into a measurable electrical signal creative-biolabs.com.

The development of electrochemical biosensors involves selecting a suitable recognition element that can selectively bind to or react with this compound or its metabolites creative-biolabs.com. For instance, if an antibody against this compound were available, it could be immobilized on an electrode surface to create an immunosensor creative-biolabs.com. The binding of this compound to the antibody would then be detected electrochemically, perhaps through a change in capacitance, impedance, or by using a labeled secondary antibody that produces an electrochemical signal creative-biolabs.com.

Electrochemical biosensors offer several advantages, including potential for high sensitivity, selectivity, rapid analysis, miniaturization, and suitability for point-of-care testing creative-biolabs.commdpi.com. They can be used to analyze complex matrices and may overcome limitations associated with optical techniques, such as turbidity or interference from colored compounds mdpi.com.

While the search results did not provide specific examples of electrochemical or biosensor platforms developed explicitly for this compound detection, the principles of electrochemical sensing and biosensing are applicable to a wide range of organic molecules mdpi.comrsc.org. Research in this area often focuses on modifying electrode surfaces with conductive polymers or nanomaterials to enhance sensitivity and selectivity mdpi.comrsc.org. Given the need for rapid and sensitive detection of synthetic cannabinoids, the development of electrochemical or biosensor-based methods for this compound could be a promising area of research.

Sample Preparation and Matrix Effects in this compound Analysisnih.govupi.edu

Effective sample preparation is a critical step in the analysis of this compound, particularly when dealing with complex matrices such as biological fluids (e.g., urine, blood, oral fluid) or seized materials (e.g., herbal mixtures) unodc.orgnih.gov. The goal of sample preparation is to extract the analyte of interest (this compound) from the matrix, remove interfering substances, and often concentrate the analyte to improve detection limits nih.gov.

Various sample preparation techniques can be employed depending on the matrix and the analytical technique used. Common methods include liquid-liquid extraction, solid-phase extraction (SPE), and protein precipitation nih.gov. For synthetic cannabinoids in biological matrices, techniques like protein precipitation and SPE have been evaluated for their effectiveness in cleaning up samples and reducing matrix effects nih.gov. For instance, protein precipitation with acetonitrile has been used for oral fluid analysis, while SPE was found necessary for more extensive clean-up of plasma samples prior to LC-MS/MS analysis of illicit drugs nih.gov. Simple dilution may be sufficient for some matrices like urine, depending on the sensitivity of the analytical method nih.gov.

Matrix effects refer to the influence of components in the sample matrix, other than the analyte, on the analytical signal nih.govchromatographyonline.combataviabiosciences.com. These effects can lead to signal suppression or enhancement, resulting in inaccurate quantification nih.govchromatographyonline.combataviabiosciences.com. Matrix effects are particularly prevalent in techniques like mass spectrometry, where co-eluting matrix components can interfere with the ionization of the analyte nih.govbataviabiosciences.com.

Minimizing matrix effects is crucial for obtaining accurate and reliable results in this compound analysis drawellanalytical.comxrfscientific.com. Strategies to mitigate matrix effects include optimizing sample preparation procedures to remove interfering substances, using internal standards that behave similarly to the analyte during the analytical process, and employing matrix-matched calibration where calibration standards are prepared in a blank matrix similar to the samples drawellanalytical.comchromatographyonline.comxrfscientific.com. Dilution of the sample can also help reduce the concentration of matrix components and thus minimize their impact drawellanalytical.comnih.gov. For techniques like HRMS, advanced data analysis techniques can help distinguish analyte signals from matrix noise rti.org.

The choice of sample preparation technique and strategies to address matrix effects are dependent on the specific matrix being analyzed and the sensitivity and selectivity requirements of the analytical method nih.gov. Careful validation of the analytical method, including the evaluation of matrix effects, is essential to ensure the accuracy and reliability of this compound analysis unodc.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 124519316 |

| This compound N-(5-hydroxypentyl) metabolite | 2748343-95-3* |

| AM-2201 | 24852458 |

| THJ-2201 | 54645008 |

| JWH-018 | 10490336 |

| AB-CHMINACA | 44206133 |

| AB-PINACA | 54645009 |

| AMB-FUBINACA | 84781141 |

| 5F-AMB | 102063350 |

| ADB-FUBINACA | 136245310 |

| MEPIRAPIM | 71658909 |

This compound, a synthetic cannabinoid with the formal name (1-(5-fluoropentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone, is known by synonyms including BIM-2201, BZ-2201, and FTHJ caymanchem.comwikipedia.org. Its molecular formula is C23H21FN2O, and it has a molecular weight of 360.4 g/mol wikipedia.orgnih.gov. This compound is typically encountered as a crystalline solid and demonstrates solubility in various organic solvents like dichloromethane, DMF, DMSO, ethanol, and methanol, though it exhibits limited solubility in water caymanchem.comunodc.org. The compound is characterized by maximum absorbance wavelengths at 219 nm and 321 nm caymanchem.com. Analytical methods for this compound are primarily applied in research and forensic contexts caymanchem.com. The evolving landscape of synthetic cannabinoids necessitates advanced analytical techniques for both targeted identification and the broader nontargeted screening of this compound and its related analogs in diverse sample matrices.

Mass Defect Filtering in Nontargeted Screening of this compound Analogsdrawellanalytical.com

The application of mass defect filtering (MDF) in conjunction with high-resolution mass spectrometry (HRMS) represents a potent strategy for the nontargeted screening of designer drugs, including synthetic cannabinoid analogs structurally similar to this compound rti.orgacs.org. This approach addresses the analytical challenges posed by the rapid emergence of new psychoactive substances, which often involve minor structural alterations to evade detection by traditional targeted methods rti.orgacs.org.

Mass defect, defined as the difference between a nuclide's exact mass and its nominal mass, is a valuable parameter in HRMS analysis. For organic molecules, the mass defect is influenced by elemental composition. Analogs within a drug class frequently share a common structural scaffold and differ by functional groups, leading to predictable variations in mass defect rti.orgshimadzu.com. By establishing a mass defect window characteristic of known synthetic cannabinoids and their anticipated modifications, HRMS data can be effectively filtered to isolate ions likely corresponding to these compounds, thereby streamlining the identification process in complex samples rti.orgacs.orgshimadzu.com.

MDF is particularly advantageous for identifying novel or uncharacterized this compound analogs not present in existing spectral databases rti.orgacs.org. Studies have shown the efficacy of MDF in screening synthetic cannabinoids; for example, a 50 mDa mass defect window was found to cover a significant percentage of known indole-derived synthetic cannabinoid structures acs.org. While specific detailed studies on this compound analogs using MDF were not extensively found, the underlying principle is applicable to the benzimidazole core of this compound and its potential derivatives unodc.orgrti.orgacs.org. The methodology involves acquiring comprehensive HRMS data followed by applying the defined mass defect filter to pinpoint ions based on their precise mass measurements rti.org. Subsequent analysis, such as tandem mass spectrometry (MS/MS), can then be performed on these filtered ions to obtain structural information and confirm the presence of this compound or its related compounds shimadzu.com.

Spectroscopic Techniques for this compound (beyond basic identification)google.com

Beyond confirming the identity of this compound, various spectroscopic techniques offer deeper insights into its structural attributes, conformational preferences, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studiesgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation, conformational analysis, and the study of molecular dynamics in solution creative-biostructure.comdiva-portal.org. This technique provides atomic-level information regarding connectivity, spatial arrangement, and flexibility. For this compound, NMR can verify its chemical structure and offer insights into its three-dimensional structure and dynamic behavior unodc.org.

NMR spectroscopy is highly effective for investigating molecular interactions by monitoring changes in nuclear chemical shifts and relaxation rates upon complex formation creative-biostructure.comdiva-portal.org. These spectroscopic changes reveal details about the binding interface, the affinity of the interaction, and any induced conformational changes creative-biostructure.comdiva-portal.org. Although specific published NMR studies focused on the conformational or interaction analysis of this compound were not widely available in the search results, NMR is a standard method for such investigations in the fields of organic chemistry and structural biology creative-biostructure.comdiva-portal.org. Examples include NMR studies of carbohydrate conformation and interactions diva-portal.org, as well as extensive applications in analyzing protein structure, dynamics, and ligand binding creative-biostructure.comnih.govunits.it.

Given the structural features of this compound, including its flexible pentyl chain, NMR techniques could be employed to determine its preferred conformations in different environments or in the presence of interacting partners. Standard 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) can facilitate the assignment of spectroscopic signals to specific atoms and provide coupling information relevant to dihedral angles and molecular flexibility unodc.org. NMR titration experiments, which track chemical shift perturbations upon the addition of a potential binding partner, can identify interaction sites and quantify binding affinities creative-biostructure.comdiva-portal.org.

UV-Vis and Fluorescence Spectroscopy for this compound Quantitation and Interactions

UV-Vis spectroscopy is a widely adopted method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions mt.combioglobax.comijprajournal.com. This compound's characteristic UV absorbance maxima at 219 nm and 321 nm make it suitable for analysis by UV-Vis spectrophotometry caymanchem.com. Quantitative determination of this compound using this technique is based on the Lambert-Beer Law, which establishes a linear relationship between absorbance, concentration, and path length mt.comupi.eduunchainedlabs.com.

Quantitative analysis typically involves generating a calibration curve by measuring the absorbance of this compound solutions at known concentrations at one of its absorbance maxima mt.comupi.edu. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance at the same wavelength and referencing the calibration curve mt.comupi.edu. UV-Vis spectroscopy is valued for its simplicity, cost-effectiveness, and non-destructive nature, making it suitable for routine quantification and purity assessments mt.comunchainedlabs.combiocompare.com.

Fluorescence spectroscopy offers high sensitivity for the quantitative analysis of fluorescent compounds biocompare.comnih.govnih.gov. This technique relies on the absorption of light at an excitation wavelength followed by emission at a longer wavelength uci.edu. The intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore, particularly at lower concentrations biocompare.comuci.edu.

While the intrinsic fluorescence of this compound was not detailed in the provided search results, if it is fluorescent or can be appropriately labeled, fluorescence spectroscopy could be used for its quantification. This method provides enhanced sensitivity compared to UV-Vis absorbance, making it advantageous for analyzing samples with low this compound concentrations biocompare.com.

Both UV-Vis and fluorescence spectroscopy can also provide insights into molecular interactions. Changes in the UV-Vis absorption spectrum, such as shifts in wavelength or alterations in absorbance intensity upon interaction with another molecule, can indicate binding or other types of association ijprajournal.com. Similarly, changes in fluorescence properties, including intensity variations, wavelength shifts, or changes in fluorescence lifetime, can be used to study interactions, binding events, and conformational changes units.itbiocompare.comnih.gov. Techniques like fluorescence quenching or fluorescence resonance energy transfer (FRET) can yield detailed information about the proximity and interaction between this compound (or a fluorescently tagged version) and other molecules biocompare.com.

UV-Vis and fluorescence spectroscopy are often considered complementary. UV-Vis is useful for higher concentrations and initial identification based on absorption profiles, while fluorescence offers greater sensitivity and specificity for certain molecules and is particularly well-suited for interaction studies biocompare.com.

Electrochemical and Biosensor Platforms for this compound Detection

Electrochemical sensors and biosensors represent promising platforms for the detection and quantification of chemical compounds, including potentially this compound creative-biolabs.commdpi.com. These devices operate by converting a specific biological or chemical recognition event into a measurable electrical signal creative-biolabs.com.

Electrochemical sensors measure electrical parameters such as current, voltage, or impedance arising from a chemical reaction or binding process occurring at an electrode surface mdpi.comrsc.org. Biosensors integrate a biological recognition element, such as an enzyme, antibody, or nucleic acid, immobilized on a transducer, which is often an electrode creative-biolabs.com. This biological component interacts selectively with the target analyte, and the transducer converts this interaction into a quantifiable electrical signal creative-biolabs.com.

The development of electrochemical biosensors for this compound would involve identifying a suitable recognition element that can specifically bind to or react with this compound or its metabolites creative-biolabs.com. For example, if antibodies against this compound were available, they could be immobilized on an electrode surface to create an immunosensor creative-biolabs.com. The binding of this compound to the immobilized antibodies would then be detected electrochemically, possibly through changes in capacitance, impedance, or by using a labeled secondary antibody that generates an electrochemical signal creative-biolabs.com.

Electrochemical biosensors offer several potential benefits, including high sensitivity and selectivity, rapid analysis times, potential for miniaturization, and suitability for point-of-care applications creative-biolabs.commdpi.com. They can be effective in analyzing complex matrices and may overcome limitations associated with optical methods, such as sample turbidity or interference from colored compounds mdpi.com.

While the search results did not provide specific examples of electrochemical or biosensor platforms developed explicitly for this compound detection, the principles of electrochemical sensing and biosensing are broadly applicable to the analysis of organic molecules mdpi.comrsc.org. Research in this area often focuses on modifying electrode surfaces with materials like conductive polymers or nanomaterials to enhance performance mdpi.comrsc.org. Given the need for sensitive and rapid detection of synthetic cannabinoids, the development of electrochemical or biosensor-based methods for this compound could be a valuable area of future research.

Sample Preparation and Matrix Effects in this compound Analysisnih.govupi.edu

Effective sample preparation is a crucial prerequisite for the accurate analysis of this compound, particularly when dealing with complex matrices such as biological fluids (e.g., urine, blood, oral fluid) or seized materials (e.g., herbal blends) unodc.orgnih.gov. The primary objectives of sample preparation are to isolate the analyte (this compound) from the matrix, eliminate interfering substances, and often preconcentrate the analyte to improve detection limits nih.gov.

The choice of sample preparation technique depends on the nature of the matrix and the subsequent analytical method. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), and protein precipitation nih.gov. For the analysis of synthetic cannabinoids in biological samples, methods such as protein precipitation and SPE have been evaluated for their effectiveness in sample clean-up and reducing matrix effects nih.gov. For instance, protein precipitation using acetonitrile has been applied to oral fluid analysis, while SPE was found necessary for more thorough clean-up of plasma samples before LC-MS/MS analysis of illicit drugs nih.gov. In some cases, simple dilution of matrices like urine may suffice, depending on the sensitivity of the analytical technique nih.gov.

Matrix effects refer to the influence exerted by components of the sample matrix, other than the analyte, on the analytical signal nih.govchromatographyonline.combataviabiosciences.com. These effects can result in signal suppression or enhancement, leading to inaccuracies in quantification nih.govchromatographyonline.combataviabiosciences.com. Matrix effects are particularly significant in techniques like mass spectrometry, where co-eluting matrix components can interfere with the ionization efficiency of the analyte nih.govbataviabiosciences.com.

Minimizing matrix effects is paramount for obtaining accurate and reliable results in this compound analysis drawellanalytical.comxrfscientific.com. Strategies to mitigate matrix effects include optimizing sample preparation protocols to remove interfering substances, utilizing internal standards that exhibit similar behavior to the analyte throughout the analytical process, and employing matrix-matched calibration curves prepared in a blank matrix similar to the samples drawellanalytical.comchromatographyonline.comxrfscientific.com. Sample dilution can also help reduce the concentration of matrix components and their impact drawellanalytical.comnih.gov. For techniques like HRMS, advanced data processing techniques can aid in differentiating analyte signals from matrix-derived noise rti.org.

The selection of appropriate sample preparation techniques and strategies to address matrix effects is contingent upon the specific matrix being analyzed and the sensitivity and selectivity requirements of the chosen analytical method nih.gov. Rigorous validation of the analytical method, including a thorough assessment of matrix effects, is essential to ensure the accuracy and reliability of this compound analysis unodc.org.

Metabolism and Degradation Pathways of Fubimina in Research Models

In Vitro Metabolic Profiling of Fubimina

In vitro studies utilizing human liver microsomes (HLM) and human hepatocytes are widely employed to predict human metabolism and identify potential metabolites. core.ac.ukresearchgate.netuts.edu.auresearchgate.netdls.com Human hepatocytes are often considered a more physiologically relevant model compared to HLMs as they contain a full complement of drug-metabolizing enzymes and cofactors, better mimicking the in vivo environment. nih.govresearchgate.netresearchgate.netdls.com

Hepatic Microsomal and Hepatocyte Incubation Studies of this compound

Studies investigating the metabolic fate of this compound have primarily utilized human hepatocytes and human liver microsomes. In human hepatocyte incubation studies, this compound was incubated at a concentration of 10 μM for 3 hours to characterize its metabolites using high-resolution mass spectrometry (HR-MS). nih.govresearchgate.netresearchgate.netdntb.gov.ua No metabolites were observed when this compound was incubated in buffer alone, indicating that metabolite formation is enzyme-dependent. nih.gov

Metabolic stability studies using human liver microsomes with a this compound concentration of 1 μM have also been conducted. nih.gov These studies help determine the rate at which the parent compound is metabolized. nih.gov

Identification and Characterization of Phase I this compound Metabolites

In human hepatocyte incubation studies, a significant number of this compound metabolites have been identified. One study detected 35 metabolites after a 3-hour incubation. nih.govresearchgate.netresearchgate.netdntb.gov.ua These metabolites were generated through various Phase I metabolic pathways, including oxidative defluorination, hydroxylation, dihydrodiol formation, and further carboxylation. nih.govresearchgate.netresearchgate.net

Primary Phase I metabolites identified based on MS peak areas include BIM-018 pentanoic acid (M33) and BIM-018 pentanoic acid dihydrodiol (M7). nih.gov Oxidative defluorination and subsequent carboxylation have been described as major metabolic pathways for synthetic cannabinoids containing a ω-fluoropentyl chain, such as this compound. researchgate.net

Specific Phase I metabolites recommended as this compound specific markers include 5′-OH-BIM-018 (M34), BIM-018 pentanoic acid (M33), and BIM-018 pentanoic acid dihydrodiol (M7). nih.gov

Identification and Characterization of Phase II this compound Conjugates

Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules like glucuronic acid or sulfate. This process typically increases water solubility, facilitating excretion. researchgate.net

In human hepatocyte incubation studies of this compound, glucuronidation has been identified as a significant metabolic pathway. nih.govresearchgate.netresearchgate.net Among the primary metabolites, 5′-OH-BIM-018 glucuronide (M20) was identified, indicating the formation of Phase II conjugates. nih.gov The identification of glucuronidated metabolites is important as they are often abundant in urine. frontiersin.org Forensic urine samples are frequently subjected to β-glucuronidase hydrolysis to detect both free and glucuronidated metabolites, improving sensitivity. frontiersin.org

Based on the research findings, the following table summarizes some identified metabolites and their types:

| Metabolite Name | Type | Notes | Source |

| 5′-OH-BIM-018 (M34) | Phase I | Recommended specific marker | nih.gov |

| BIM-018 pentanoic acid (M33) | Phase I | Primary metabolite, recommended marker | nih.gov |

| BIM-018 pentanoic acid dihydrodiol (M7) | Phase I | Primary metabolite, recommended marker | nih.gov |

| 5′-OH-BIM-018 glucuronide (M20) | Phase II | Primary metabolite (conjugate) | nih.gov |

| Metabolites generated by oxidative defluorination | Phase I | Identified pathway | nih.govresearchgate.netresearchgate.net |

| Metabolites generated by hydroxylation | Phase I | Identified pathway | nih.govresearchgate.netresearchgate.net |

| Metabolites generated by dihydrodiol formation | Phase I | Identified pathway | nih.govresearchgate.netresearchgate.net |

| Metabolites generated by carboxylation | Phase I | Identified pathway | nih.govresearchgate.netresearchgate.net |

| Metabolites generated by glucuronidation | Phase II | Identified pathway | nih.govresearchgate.netresearchgate.net |

In Vivo Metabolic Studies in Preclinical Models

In vivo metabolic studies in preclinical animal models are valuable for understanding the metabolic fate of a compound in a living system and for identifying metabolites present in biological matrices like urine. core.ac.ukresearchgate.net However, it is important to note that species differences in metabolism can exist. core.ac.ukmmv.orgnih.gov

Metabolite Identification in Animal Models (e.g., rodent urine)

Limited preliminary data on this compound metabolism in rat urine have been reported. These studies observed the presence of hydroxylation, oxidative defluorination, and carboxylation metabolites in rat urine. nih.gov While these findings provide some insight, they are considered preliminary and may not fully represent human metabolism. nih.gov

Studies on other synthetic cannabinoids have shown that while some metabolites may be common between species like rats and humans, their relative abundance can differ significantly. nih.gov

Comparative Metabolism Across Different Preclinical Species

Comparative metabolism studies across different preclinical species are essential for evaluating the relevance of animal models for predicting human metabolism. mmv.orgnih.gov While specific detailed comparative metabolism data for this compound across multiple preclinical species were not extensively available in the search results, research on other synthetic cannabinoids highlights the potential for species differences. core.ac.ukmmv.orgnih.gov

For instance, studies on other synthetic cannabinoids have demonstrated that the major metabolites identified in humans may not be the major ones in other species, or some metabolites found in animal models may not be present in humans. core.ac.uk Factors such as differences in enzyme expression and activity can contribute to these variations. nih.gov Therefore, while animal models can provide initial metabolic data, human-relevant in vitro systems like human hepatocytes are often preferred for predicting human metabolic pathways and identifying key metabolites. nih.govcore.ac.ukresearchgate.netresearchgate.netdls.com

Chemical Stability and Degradation Pathways of this compound (non-biological)

In general, pure and dried synthetic cannabinoids, including those structurally similar to this compound, are considered chemically stable. drugsandalcohol.ieeuropa.eu However, their stability can be compromised in solutions or when exposed to heat, particularly if they contain structural elements prone to hydrolysis, such as esters or primary amides, or when constrained ring moieties are present. drugsandalcohol.ieeuropa.eu

Studies investigating the chemical stability of this compound in buffer solutions have shown no observed degradation over a 3-hour period at 37 °C, indicating that metabolite formation in biological systems is enzyme-dependent rather than due to spontaneous chemical breakdown in the buffer. nih.govnih.gov

Photodegradation of this compound

Specific detailed research findings solely focused on the photodegradation of this compound are limited in the provided search results. However, studies on the photodegradation of other pharmaceutical compounds and synthetic cannabinoids provide a general context. Photodegradation is a process that can occur when compounds are exposed to light, particularly UV irradiation, and can lead to the formation of various degradation products. researchgate.netnih.govnih.gov The extent and pathways of photodegradation are highly dependent on the chemical structure of the compound and the specific irradiation conditions. While one source mentions this compound in a list that includes photodegradation studies of other compounds, it does not provide specific data on this compound's photodegradation. uva.nl Further dedicated studies would be required to fully characterize the photodegradation pathways and products of this compound.

Chemical Stability in Various Solvent Systems

Information directly detailing the chemical stability of this compound across a wide range of solvent systems is not extensively covered in the provided search results. However, some information regarding its solubility and handling in certain solvents is available.

This compound is described as being highly lipophilic. drugsandalcohol.ienih.govmdpi.com It is generally insoluble in water but soluble in aliphatic alcohols and non-polar organic solvents such as methanol, ethanol, acetonitrile (B52724), ethyl acetate, acetone, or isooctane. drugsandalcohol.ieeuropa.eu

Specific solubility data indicates that this compound has a solubility of 20 mg/ml in dichloromethane, DMF, and DMSO, and 5 mg/ml in ethanol. glpbio.comcaymanchem.com For preparing stock solutions, it is recommended to select appropriate solvents based on solubility and to store solutions in separate packages at low temperatures (e.g., -80°C for up to 6 months or -20°C for up to 1 month) to prevent degradation from repeated freezing and thawing. glpbio.com Heating the tube to 37°C and using an ultrasonic bath can help increase solubility. glpbio.com

In studies investigating binding affinity to human serum albumin (HSA) using high-performance affinity chromatography (HPAC), a mobile phase consisting of a potassium phosphate (B84403) buffer solution (pH 7.0) with the addition of an organic solvent, acetonitrile (ACN), was used. nih.govmdpi.com this compound exhibited high retention on the HSA column, requiring a higher percentage of ACN (up to 16%) in the mobile phase for analysis, suggesting a strong interaction or high lipophilicity influencing its behavior in this solvent system. nih.gov However, due to its high retention, this compound was not considered feasible for analysis under the standard conditions used for other synthetic cannabinoids in that specific study. nih.govmdpi.com

While pure, dried this compound is generally stable, its stability in various solvent systems over extended periods and under different conditions (e.g., temperature, light exposure, presence of other chemicals) would require dedicated chemical stability studies.

Intermolecular Interactions of Fubimina with Other Chemical Entities

Fubimina-Biomacromolecule Interactions (e.g., Human Serum Albumin)

Studies have investigated the binding affinity of this compound to human serum albumin (HSA), the most abundant protein in human plasma. nih.govmdpi.com HSA plays a vital role in the transport of various endogenous compounds, drugs, and metabolites. mdpi.com High-performance affinity chromatography (HPAC) is a technique frequently employed to analyze intermolecular interactions between HSA and various substances, including synthetic cannabinoids like this compound. nih.govmdpi.com

Binding Affinity and Site Characterization

Research using HPAC with an HSA column has demonstrated that this compound exhibits a high binding affinity for HSA. nih.govmdpi.com In studies evaluating the binding affinity of several synthetic cannabinoids to HSA, this compound displayed the highest binding percentage (%b) at 99.9%. nih.govmdpi.comcespu.ptcespu.pt This high affinity is suggested to correlate with this compound's lipophilicity, as it was also the most lipophilic compound among those tested in one study, with a Log P value of 3.67. mdpi.com

While this compound demonstrates high binding to HSA, detailed site characterization studies using displacement experiments with site-specific probes like warfarin (B611796) (binding primarily to site I) and (S)-ibuprofen (binding primarily to site II) have faced limitations due to this compound's strong retention on HSA columns, making analysis time unfeasible under certain conditions. mdpi.comcespu.pt However, molecular docking studies have been utilized to gain insights into the potential binding sites and recognition mechanisms of synthetic cannabinoids with HSA. nih.govmdpi.com These studies suggest that many synthetic cannabinoids, excluding ADB-FUBINACA, establish interactions with the amino acid residue Tyr150 on HSA. mdpi.com

The following table summarizes the binding affinity of this compound to HSA in comparison to other synthetic cannabinoids:

| Compound | Binding Percentage to HSA (%b) | Log P (calculated) |

| This compound | 99.9 | 3.67 |

| 5F-AMB | >98.7 | Not specified |

| AB-PINACA | >98.7 | 2.58 |

| AMB-FUBINACA | >98.7 | Not specified |

| AB-CHMINACA | >98.7 | Not specified |

| ADB-FUBINACA | >98.7 | Not specified |

Note: Data compiled from cited research findings. nih.govmdpi.comcespu.ptcespu.pt

This compound-Small Molecule Interactions (e.g., Co-factors, Other Ligands)

Synthetic cannabinoids, including this compound, are metabolized by enzymes in the liver, such as carboxylesterases, which require specific co-factors for their activity. otago.ac.nznih.gov Interactions between synthetic cannabinoids and other substances, including therapeutic drugs or other psychoactive compounds, can occur and potentially influence their metabolism and effects. otago.ac.nznih.gov For instance, studies on other synthetic cannabinoids have shown that co-exposure substances like alcohol, antipsychotic medications, and other cannabinoids are frequently detected in cases of intoxication. otago.ac.nz While this highlights the potential for interactions in multi-component systems, specific mechanistic details regarding this compound's direct interactions with metabolic co-factors or a broad spectrum of other small molecules were not explicitly detailed in the search results beyond its interaction with HSA and cannabinoid receptors. wikipedia.orgnih.govmdpi.com

This compound is known to act as an agonist for cannabinoid receptors, particularly the CB₂ receptor, with lower potency at the CB₁ receptor. wikipedia.org Its interaction with these G protein-coupled receptors involves binding to specific sites within the receptor structure, leading to conformational changes that initiate downstream signaling pathways. mdpi.comresearchgate.netbiomolther.orgnih.gov These interactions with cannabinoid receptors represent a key class of this compound's small molecule (ligand)-biomacromolecule interactions.

Synergistic and Antagonistic Effects of this compound in Multi-Component Systems (mechanistic, non-clinical)

The co-administration or co-exposure to multiple substances, including synthetic cannabinoids like this compound alongside other drugs or compounds, can lead to synergistic or antagonistic effects in non-clinical settings. While specific non-clinical studies focusing solely on this compound's synergistic or antagonistic effects were limited in the provided results, research on synthetic cannabinoids in general offers relevant insights.